Palladium(II) oxide hydrate

Cross-coupling Suzuki-Miyaura Heterogeneous catalysis

Palladium(II) oxide hydrate (PdO·xH₂O) delivers 65% higher yield than anhydrous PdO in Suzuki–Miyaura couplings of electron-deficient aryl chlorides, achieving 89% yield at just 0.5 mol% loading. Its 55°C reduction onset—57°C lower than anhydrous PdO—enables in situ activation without pre-reduction, preserving thermally labile groups (esters, nitriles, benzyl ethers) in continuous-flow processes. With 378% higher BET surface area (86 vs. 18 m²/g) and 82% activity retention over 5 cycles versus 54% for Pd black, this catalyst precursor reduces per-batch costs by ~35% in scaled API intermediate manufacturing. Dark brown to black powder.

Molecular Formula H2O2Pd
Molecular Weight 140.43 g/mol
Cat. No. B8083965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium(II) oxide hydrate
Molecular FormulaH2O2Pd
Molecular Weight140.43 g/mol
Structural Identifiers
SMILESO.[O-2].[Pd+2]
InChIInChI=1S/H2O.O.Pd/h1H2;;/q;-2;+2
InChIKeyCLKURSCFRVRBKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palladium(II) oxide hydrate: A hydrated palladium(II) oxide catalyst with distinct surface chemistry and reduction behavior


Palladium(II) oxide hydrate (PdO·xH₂O) is a palladium-based catalyst precursor characterized by an amorphous or poorly crystalline structure containing variable water content . Unlike anhydrous PdO, the hydrate form exhibits higher surface hydroxyl density and lower thermal reduction onset temperatures, which influence its activation pathway in cross-coupling and hydrogenation reactions [1]. This compound is commercially available as a dark brown to black powder and serves as an alternative to Pd/C, Pd black, and anhydrous PdO in catalytic applications requiring mild reduction conditions .

Palladium(II) oxide hydrate vs. anhydrous PdO and Pd/C: Why composition and hydration state dictate catalytic performance


Substituting Palladium(II) oxide hydrate with anhydrous PdO or common Pd/C catalysts without adjusting reaction conditions leads to measurable differences in activity and selectivity due to variations in Pd oxidation state, surface hydroxyl content, and reduction kinetics [1]. For instance, the presence of lattice water in PdO·xH₂O alters the metal-support interaction during in situ reduction, directly affecting nanoparticle dispersion and turnover frequency (TOF) in Suzuki–Miyaura couplings [2]. These differences are not captured by simple Pd loading specifications, making direct substitution a potential source of irreproducibility [1].

Quantitative evidence guide: Measurable performance advantages of Palladium(II) oxide hydrate over anhydrous PdO, Pd/C, and Pd black


Higher catalytic yield in Suzuki–Miyaura coupling of aryl chlorides compared to anhydrous PdO

In the Suzuki–Miyaura coupling of 4-chlorotoluene with phenylboronic acid (0.5 mol% Pd, K₂CO₃, dioxane/water, 80 °C, 6 h), Palladium(II) oxide hydrate achieved 89% isolated yield of 4-methylbiphenyl, whereas anhydrous PdO gave 54% under identical conditions [1]. The TOF for PdO·xH₂O was 148 h⁻¹, compared to 90 h⁻¹ for anhydrous PdO [1]. This represents a 65% relative increase in yield and a 64% increase in TOF [1].

Cross-coupling Suzuki-Miyaura Heterogeneous catalysis

Lower reduction onset temperature (H₂-TPR) compared to anhydrous PdO, enabling mild activation

Hydrogen temperature-programmed reduction (H₂-TPR) of Palladium(II) oxide hydrate shows a reduction peak onset at 55 °C, whereas anhydrous PdO shows onset at 112 °C [1]. The peak maximum for PdO·xH₂O is 78 °C, compared to 145 °C for anhydrous PdO [1]. This 57 °C lower onset temperature allows catalytic activation at milder conditions, reducing energy input and preventing thermal sintering of Pd nanoparticles [1].

Catalyst activation Temperature-programmed reduction PdO reducibility

Higher BET surface area than Pd black, leading to improved dispersion and recyclability

Palladium(II) oxide hydrate exhibits a BET surface area of 86 m²/g, while Pd black (commercial, 99.9%) measures 18 m²/g under identical degassing conditions [1]. After five consecutive Suzuki coupling cycles, PdO·xH₂O retained 82% of its initial activity (yield drop from 89% to 73%), whereas Pd black retained only 54% (yield drop from 85% to 46%) [1]. The higher surface area of the hydrate form enables better Pd dispersion and slower agglomeration [1].

Surface area Dispersion Catalyst recyclability

Optimal application scenarios for Palladium(II) oxide hydrate derived from quantitative evidence


Suzuki–Miyaura coupling of deactivated aryl chlorides in pharmaceutical intermediate synthesis

Based on the 65% relative yield increase over anhydrous PdO [1], Palladium(II) oxide hydrate is the preferred Pd source when coupling electron-deficient or sterically hindered aryl chlorides (e.g., 4-chlorotoluene, 2-chloropyridine) where anhydrous PdO or Pd/C gives poor conversion. The hydrate form achieves 89% yield at 0.5 mol% loading, enabling lower Pd usage and simpler purification. This is directly applicable to API intermediate manufacturing where high yield per Pd mole is cost-critical [1].

Low-temperature catalyst activation for heat-sensitive substrates

With a reduction onset of 55 °C (57 °C lower than anhydrous PdO) [1], Palladium(II) oxide hydrate is optimal for hydrogenation or coupling reactions involving thermally labile functional groups (e.g., esters, nitriles, benzyl ethers) that would decompose at the 112 °C reduction temperature required for anhydrous PdO. This allows in situ activation without a separate pre-reduction step, streamlining continuous-flow processes where thermal budget is limited [1].

Multi-cycle batch production requiring catalyst recyclability

Given its 82% activity retention over five cycles versus 54% for Pd black [1], Palladium(II) oxide hydrate is the recommended choice for scaled batch processes where catalyst recovery and reuse are implemented (e.g., fine chemical manufacturing, generic drug production). The 378% higher BET surface area (86 m²/g vs. 18 m²/g for Pd black) underpins this durability, reducing per-batch catalyst cost by approximately 35% over five cycles when compared to Pd black under identical conditions [1].

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